molecular formula C5H11ClN2O B1379436 2-Amino-4-methoxybutanenitrile hydrochloride CAS No. 1803588-17-1

2-Amino-4-methoxybutanenitrile hydrochloride

Cat. No.: B1379436
CAS No.: 1803588-17-1
M. Wt: 150.61 g/mol
InChI Key: XPNYMUZWVVDYOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-methoxybutanenitrile hydrochloride (CAS: 88585-23-3) is a nitrile derivative featuring an amino group and a methoxy substituent on a four-carbon chain. Its molecular formula is C₅H₁₀ClN₂O, with a molecular weight of 149.5 g/mol. The compound’s structure combines a nitrile group (-C≡N) with a methoxy (-OCH₃) and amino (-NH₂) group, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-amino-4-methoxybutanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c1-8-3-2-5(7)4-6;/h5H,2-3,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNYMUZWVVDYOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803588-17-1
Record name Butanenitrile, 2-amino-4-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803588-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methoxybutanenitrile hydrochloride typically involves multi-step organic reactions. One common method starts with the alkylation of 2-amino-4-methoxybutanenitrile using an appropriate alkyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification steps often include recrystallization or chromatographic techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methoxybutanenitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like K2CO3.

Major Products

    Oxidation: Oxo derivatives such as 2-amino-4-methoxybutanoic acid.

    Reduction: 2-amino-4-methoxybutylamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-4-methoxybutanenitrile hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-4-methoxybutanenitrile hydrochloride exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing metabolic pathways. The presence of functional groups like the amino and nitrile groups allows it to participate in various chemical reactions, potentially leading to the formation of bioactive compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-amino-4-methoxybutanenitrile hydrochloride and structurally related compounds:

Compound Name Molecular Formula MW (g/mol) CAS Number Key Structural Features Potential Applications
This compound C₅H₁₀ClN₂O 149.5 88585-23-3 Aliphatic nitrile, amino, methoxy Pharmaceutical intermediates, organic synthesis
N-(4-Amino-2-methoxyphenyl)butanamide Hydrochloride C₁₁H₁₆ClN₂O₂ 258.72 59988-64-6 Aromatic amide, methoxy, amino Drug candidates, bioactive molecule synthesis
(R)-4-(1-Amino-2-methoxyethyl)benzonitrile hydrochloride C₁₀H₁₂ClN₂O 218.67 2061996-79-8 Benzonitrile, chiral methoxyethyl amino Chiral synthesis, asymmetric catalysis
4-(Dimethylamino)butanoic acid hydrochloride C₆H₁₄ClNO₂ 167.63 N/A Carboxylic acid, dimethylamino Surfactants, biochemical research
(2S)-2-Amino-4-methoxy-butanoic acid hydrochloride C₅H₁₂ClNO₃ 181.61 3311-01-1 Amino acid, methoxy, carboxylic acid Peptide synthesis, enzyme inhibitors

Key Observations:

Functional Group Diversity: The target compound’s nitrile group distinguishes it from carboxylic acid derivatives (e.g., 4-(dimethylamino)butanoic acid hydrochloride) and amides (e.g., N-(4-amino-2-methoxyphenyl)butanamide hydrochloride). Nitriles are typically more reactive in nucleophilic additions or reductions, enabling diverse downstream modifications . Chiral centers in (R)-4-(1-amino-2-methoxyethyl)benzonitrile hydrochloride highlight its utility in enantioselective synthesis, unlike the non-chiral aliphatic chain of the target compound .

Aromatic vs. Aliphatic Systems: Aromatic systems (e.g., benzonitrile or methoxyphenyl groups) in compounds like N-(4-amino-2-methoxyphenyl)butanamide hydrochloride enhance π-π stacking interactions, favoring drug-receptor binding. In contrast, the aliphatic chain of the target compound may improve solubility in non-polar solvents .

Applications: The target compound’s nitrile functionality is advantageous in click chemistry or palladium-catalyzed cross-couplings, whereas carboxylic acid derivatives (e.g., 4-(dimethylamino)butanoic acid hydrochloride) are more suited for salt formation or prodrug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.